molecular formula C9H7Br2NO B12915808 5-Bromoquinolin-8-ol hydrobromide CAS No. 93933-42-7

5-Bromoquinolin-8-ol hydrobromide

Cat. No.: B12915808
CAS No.: 93933-42-7
M. Wt: 304.97 g/mol
InChI Key: INBIJWZJRNXOES-UHFFFAOYSA-N
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Description

5-Bromoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H7Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinolin-8-ol hydrobromide typically involves the bromination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-8-ol derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce quinolin-8-amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromoquinolin-8-ol hydrobromide is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in drug design, contributing to the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: The parent compound of 5-Bromoquinolin-8-ol hydrobromide, known for its chelating properties.

    5-Chloroquinolin-8-ol: A similar compound with a chlorine atom instead of bromine, also studied for its antimicrobial properties.

    8-Hydroxyquinoline: Another derivative of quinoline, widely used in various applications, including as a chelating agent and in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications where bromine’s properties are advantageous.

Properties

CAS No.

93933-42-7

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

IUPAC Name

5-bromoquinolin-8-ol;hydrobromide

InChI

InChI=1S/C9H6BrNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H

InChI Key

INBIJWZJRNXOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)Br.Br

Origin of Product

United States

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